(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
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Description
(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C27H25ClN4O4S and its molecular weight is 537.03. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Insight
Enaminones, such as the ones synthesized through one-pot synthesis involving chlorophenyl and pyrrolidinyl components, have been extensively studied for their chemical properties and potential applications. The synthesis protocols often emphasize the efficiency and versatility of these compounds, highlighting their relevance in chemical research for developing new materials or as intermediates in organic synthesis. For example, the one-pot synthesis approach for enaminones demonstrates a method that yields products with significant chemical stability and potential for further functionalization, which might be relevant for compounds with similar structures (Barakat et al., 2020).
Molecular Interactions and Binding Studies
Compounds with similar structural motifs have been studied for their interactions with biological molecules, such as bovine serum albumin (BSA). For instance, the synthesis and interaction study of certain p-hydroxycinnamic acid amides with BSA shed light on how these chemical structures interact with proteins, which could be indicative of the biological relevance and potential therapeutic applications of related compounds (Meng et al., 2012).
Material Science and Polymer Research
Sulfonamides and related compounds have been explored for their applications in material science, particularly in the synthesis of polymers with specific properties. For example, the development of polyamide-imides incorporating ether, sulfur, and trifluoromethyl linkages exemplifies the use of complex sulfonamides in creating materials with outstanding solubility, thermal stability, and potentially useful optical properties (Shockravi et al., 2009).
Anticonvulsant Properties
The structural analysis of anticonvulsant enaminones demonstrates the therapeutic potential of compounds with similar chemical backbones. Understanding the crystal structure and hydrogen bonding in these compounds provides insights into their mode of action and potential applications in pharmaceutical research (Kubicki et al., 2000).
Properties
IUPAC Name |
(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O4S/c1-36-22-11-8-19(9-12-22)16-20(18-29)27(33)30-21-10-13-25(32-14-4-5-15-32)26(17-21)37(34,35)31-24-7-3-2-6-23(24)28/h2-3,6-13,16-17,31H,4-5,14-15H2,1H3,(H,30,33)/b20-16+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGDBSPNBDHMRC-CAPFRKAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)N3CCCC3)S(=O)(=O)NC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)N3CCCC3)S(=O)(=O)NC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.